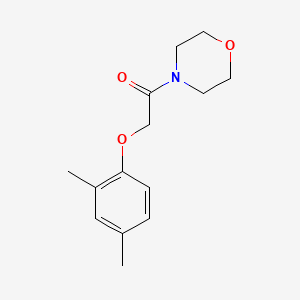
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, also known as 1-BPCA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a brominated carboxylic acid that is used in a variety of applications, including synthesis methods, biochemical and physiological effects, and as a reagent in various organic reactions. 1-BPCA is a useful compound for its ability to react with a variety of other compounds in a variety of ways.
科学的研究の応用
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-hydroxy-1-bromopyridin-2-one, 4-amino-1-bromopyridin-2-one, and 4-aminobenzene-1-bromopyridin-2-one. This compound has also been used in the synthesis of heterocyclic compounds and as a catalyst for the synthesis of 1,2,4-triazoles. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory, anti-cancer, and anti-viral drugs.
作用機序
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a brominated carboxylic acid that acts as an electrophile in organic reactions. It is able to react with a variety of compounds, including nucleophiles, to form a variety of products. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction proceeds through a series of steps, including an initial nucleophilic addition, followed by a proton transfer, and then a final deprotonation. The resulting product is a brominated carboxylic acid, such as this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, this compound has been found to reduce the growth of certain types of fungi, including Candida albicans and Aspergillus niger. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties in laboratory studies.
実験室実験の利点と制限
The use of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, this compound is a relatively toxic compound and should be handled with care. Additionally, it is important to use the correct concentration of this compound in laboratory experiments, as too much of the compound can lead to unwanted side effects.
将来の方向性
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has a number of potential future applications. It could be used in the development of new pharmaceuticals, such as anti-inflammatory, anti-cancer, and anti-viral drugs. Additionally, it could be used in the synthesis of new organic compounds, such as heterocyclic compounds and polymers. Additionally, it could be used as a catalyst in various organic reactions, such as the synthesis of 1,2,4-triazoles. Finally, this compound could be studied further for its potential biochemical and physiological effects, such as its potential anti-inflammatory, anti-cancer, and anti-microbial effects.
合成法
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is synthesized through the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with cyclobutane-1-carboxylic acid. The reaction is carried out in a basic medium such as an aqueous solution of sodium hydroxide or potassium hydroxide, at a temperature of approximately 150-200°C. The reaction is then followed by the addition of a strong acid such as hydrochloric acid to the reaction mixture. The resulting product is a white solid that can be isolated and purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves the synthesis of the cyclobutane ring followed by the addition of the pyrazole and carboxylic acid functional groups.", "Starting Materials": [ "4-bromo-1-chlorobutane", "sodium hydride", "1,3-butadiene", "acetic acid", "hydrazine hydrate", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "copper sulfate", "sodium carbonate", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "sodium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of cyclobutane ring", "4-bromo-1-chlorobutane is reacted with sodium hydride in anhydrous ethanol to form 1-bromo-2-(sodium chloride)butane. This intermediate is then reacted with 1,3-butadiene in the presence of copper sulfate and sodium carbonate to form 1-(cyclobut-1-ene)butane.", "Step 2: Synthesis of pyrazole ring", "1-(cyclobut-1-ene)butane is reacted with hydrazine hydrate in the presence of acetic acid and sulfuric acid to form 1-(cyclobut-1-en-1-yl)hydrazine. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 1-(cyclobut-1-en-1-yl)-4-nitrosopyrazolidin-3-one. This intermediate is then reacted with sodium bicarbonate and water to form 1-(4-nitrosopyrazolidin-3-one)cyclobutane.", "Step 3: Synthesis of carboxylic acid group", "1-(4-nitrosopyrazolidin-3-one)cyclobutane is reacted with sodium hydroxide in the presence of ethanol to form 1-(4-hydroxypyrazolidin-3-one)cyclobutane. This intermediate is then reacted with hydrochloric acid to form 1-(4-chloropyrazolidin-3-one)cyclobutane. Finally, this intermediate is reacted with sodium hydroxide and carbon dioxide to form 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid." ] } | |
CAS番号 |
1224175-32-9 |
分子式 |
C8H9BrN2O2 |
分子量 |
245.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



